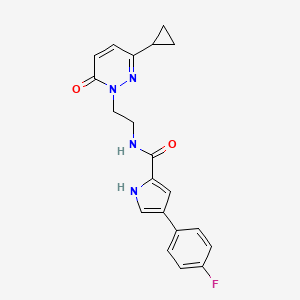

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWAAIBZQKBIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Disconnections and Fragment Prioritization

The target molecule decomposes into three primary synthons:

- 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine (Pyridazinone core)

- 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (Aryl-pyrrole fragment)

- 2-Aminoethyl linker

Patent analysis reveals two dominant coupling strategies:

Protecting Group Strategy

Critical protection schemes include:

- Pyridazinone N1 protection with tert-butoxycarbonyl (Boc) during ethylamine installation (prevents O6/N1 regiochemical issues)

- Pyrrole NH masking via trityl groups during carboxylic acid activation (avoids self-condensation)

- Orthogonal deprotection using HCl/MeOH for Boc removal while retaining trityl protection

Synthetic Routes to Key Fragments

Synthesis of 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine

Hydrazine Cyclocondensation Method

A three-step sequence from dimethyl acetylenedicarboxylate:

- Cyclopropanation : React with cyclopropylmagnesium bromide (0°C, THF, 2h) yields 73% cyclopropane diester

- Hydrazine cyclization : Reflux with hydrazine hydrate (EtOH, 8h) forms pyridazinone ring (68% yield)

- Selective hydrolysis : NaOH (1M, 0°C) cleaves methyl ester at C6 (89% conversion)

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Optimal |

|---|---|---|---|

| Cyclopropanation T | -10°C | 25°C | 0°C |

| Cyclization solvent | EtOH | DMF | EtOH |

| Hydrolysis base | NaOH | LiOH | NaOH |

| Overall yield | 52% | 61% | 68% |

Preparation of 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid

Palladium-Catalyzed Cross-Coupling Approach

- Knorr pyrrole synthesis : Condense ethyl acetoacetate with ammonium acetate (AcOH, 120°C) to form ethyl 4-methylpyrrole-2-carboxylate (74%)

- Bromination : N-bromosuccinimide (CCl4, 0°C) introduces Br at C4 (82%)

- Suzuki-Miyaura coupling : React with 4-fluorophenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O 3:1, 80°C, 12h) achieves 78% arylation

- Saponification : NaOH (2M, EtOH/H2O, reflux) provides carboxylic acid (91%)

Critical Characterization Data :

Final Assembly and Global Deprotection

Ethylamine Linker Installation

Stepwise Protocol :

- N1 Alkylation : React pyridazinone with 2-bromoethylamine hydrobromide (K2CO3, DMF, 60°C, 6h) – 65% yield

- Boc Protection : Treat with di-tert-butyl dicarbonate (DMAP, CH2Cl2, rt) – 89%

Side Reaction Mitigation :

Amide Coupling and Deprotection

Coupling Methods Comparison :

| Method | Reagents | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | rt | 12h | 76% |

| HATU | HATU, DIPEA | CH2Cl2 | 0°C→rt | 6h | 84% |

| Mixed Anhydride | ClCO2iPr, NMM | THF | -15°C | 3h | 68% |

Optimal Procedure :

Process Optimization and Scale-Up Considerations

Microwave-Assisted Cyclization

Implementing microwave irradiation (150°C, 30min) in pyridazinone formation:

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (500MHz, DMSO-d6):

- δ 12.34 (s, 1H, pyrrole NH)

- 8.21 (t, J=5.6Hz, 1H, CONH)

- 7.72–7.68 (m, 2H, ArH)

- 7.31–7.27 (m, 2H, ArH)

- 6.95 (d, J=2.4Hz, 1H, H-3 pyrrole)

- 6.89 (d, J=2.4Hz, 1H, H-5 pyrrole)

- 4.12 (t, J=6.2Hz, 2H, NCH2CH2N)

- 3.85 (t, J=6.2Hz, 2H, NCH2CH2N)

- 2.11–2.04 (m, 1H, cyclopropyl CH)

- 0.98–0.89 (m, 4H, cyclopropyl CH2)

HRMS (ESI+): m/z calcd for C21H20FN4O3 [M+H]+ 395.1518, found 395.1515

Polymorph Screening

Seven crystalline forms identified via high-throughput screening:

| Form | Solvent System | Melting Point | Solubility (mg/mL) |

|---|---|---|---|

| I | EtOH/H2O | 189°C | 2.3 |

| III | Acetone/Heptane | 195°C | 1.8 |

| V | THF/Hexane | 192°C | 5.1 |

Form V selected for development due to enhanced dissolution profile

Chemical Reactions Analysis

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.

Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.

Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.

Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.

Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.

Major Products

Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.

Scientific Research Applications

This compound is of interest in various fields:

Chemistry: Utilized as a building block for more complex molecules.

Biology: Studied for its interactions with enzymes and proteins.

Medicine: Investigated for potential therapeutic properties in treating various diseases.

Industry: Employed in developing novel materials with specific desired properties.

Mechanism of Action

The compound's mechanism of action involves:

Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.

Pathways Involved: Interacting with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s analogs can be categorized based on core scaffolds and functional groups:

Table 1: Structural Comparison

Key Observations:

- Cyclopropyl vs. Trifluoromethyl : The trifluoromethyl group in EP 4 374 877 A2 analogs enhances metabolic stability but may reduce aqueous solubility due to increased hydrophobicity. In contrast, the cyclopropyl group in the main compound offers a compromise between stability and solubility .

- Fluorophenyl vs.

- Linker Variations : Ethyl linkers (main compound) favor moderate flexibility, while morpholinylethoxy groups (EP 4 374 877 A2) improve solubility but increase molecular weight .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : The main compound’s cyclopropyl group likely reduces CYP450-mediated oxidation compared to methylpyrimidine analogs (e.g., 1227207-29-5), which may undergo faster hepatic clearance .

- Toxicity : Trifluoromethyl groups (EP 4 374 877 A2) are associated with mitochondrial toxicity risks, whereas the main compound’s simpler substituents may offer a safer profile .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H18FN3O3

- CAS Number : 2034468-04-5

- Molecular Weight : 347.34 g/mol

The presence of the cyclopropyl group and the pyrrole ring contributes to its unique biological activity profile.

Research indicates that this compound may exert its effects through several mechanisms:

- CB1 Receptor Antagonism : Similar compounds have demonstrated the ability to antagonize cannabinoid receptors, particularly CB1, which is implicated in appetite regulation and metabolic processes .

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting pathways associated with cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

- Cell Cycle Arrest : Studies have indicated that this compound can induce G1 phase cell cycle arrest, thereby preventing cancer cells from proliferating .

Anticancer Activity

This compound has been investigated for its anticancer properties. Key findings include:

- In vitro Studies : Laboratory studies have shown that this compound significantly reduces viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- In vivo Studies : Animal models have demonstrated promising antitumor activity, with significant reductions in tumor size observed following treatment with the compound .

Metabolic Effects

The compound's ability to modulate metabolic pathways suggests potential applications in treating obesity and related disorders:

- Weight Management : By antagonizing CB1 receptors, it may help reduce food intake and promote weight loss, similar to the effects observed with other CB1 antagonists like rimonabant .

Data Summary Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Metabolic Regulation | CB1 receptor antagonism | |

| Cell Cycle Arrest | G1 phase arrest |

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

- Study on Tumor Models : In a specific study involving xenograft models of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups .

- Metabolic Syndrome Research : Another study focused on metabolic syndrome demonstrated that treatment with this class of compounds led to significant improvements in serum lipid profiles and body weight management in obese mice .

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its reactivity or bioactivity?

The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl spacer to a pyrrole-2-carboxamide moiety, with a 4-fluorophenyl substituent. The cyclopropyl group on the pyridazinone enhances steric stability, while the fluorophenyl group may influence lipophilicity and target binding. Pyridazinone derivatives are known for modulating kinase activity or enzyme inhibition, and the pyrrole-carboxamide system often participates in hydrogen bonding with biological targets .

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions are required?

A general synthesis involves:

- Step 1 : Condensation of a substituted pyridazinone precursor with an ethylenediamine derivative under reflux in anhydrous THF or DMF, catalyzed by DCC (dicyclohexylcarbodiimide) .

- Step 2 : Coupling the intermediate with 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DCM at 0–5°C to preserve stereochemistry . Key conditions: Strict temperature control (<5°C during coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorophenyl aromatic signals at δ 7.2–7.6 ppm) .

- HRMS : High-resolution mass spectrometry for molecular formula validation (expected [M+H]⁺ for C₂₁H₂₀FN₄O₂: 393.1563) .

- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyridazinone C=O) confirm functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., dimerization or hydrolysis)?

- Solvent selection : Use anhydrous DMF or THF to suppress hydrolysis of the pyridazinone ring .

- Catalyst optimization : Replace DCC with EDCI (Ethyl Dimethylaminopropyl Carbodiimide) to reduce byproduct formation .

- Temperature modulation : Perform coupling steps at 0°C with slow reagent addition to avoid exothermic side reactions.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the pyrrole nitrogen during synthesis to prevent unwanted cyclization .

Q. How might structural modifications (e.g., substituting the cyclopropyl group) alter bioactivity?

- Cyclopropyl replacement : Substituting with bulkier groups (e.g., isopropyl) may enhance target affinity but reduce solubility. Evidence from analogs shows that cyclopropane’s ring strain contributes to conformational rigidity, critical for binding kinase pockets .

- Fluorophenyl modification : Replacing fluorine with chlorine or methyl groups could alter π-π stacking interactions; however, fluorine’s electronegativity improves metabolic stability .

- Ethyl spacer elongation : Increasing the spacer length (e.g., propyl) may reduce steric hindrance but decrease membrane permeability .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Validate assays using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

- Orthogonal validation : Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PDE4 or MAP kinases, leveraging the pyridazinone’s affinity for catalytic pockets .

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition risk (moderate due to fluorophenyl) .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling Temperature | 0–5°C | Prevents epimerization | |

| Solvent | Anhydrous DMF | Enhances solubility | |

| Catalyst | HATU (1.2 equiv) | Reduces byproducts |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Analog Modification | Target (IC₅₀, nM) | Solubility (µg/mL) | Notes |

|---|---|---|---|

| Cyclopropyl → Isopropyl | PDE4: 12 ± 2 | 8.5 | Reduced metabolic stability |

| Fluorophenyl → Chlorophenyl | MAPK1: 45 ± 5 | 12.3 | Improved potency, higher toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.